Boc-Pressinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Pressinoic acid is a synthetic hexapeptide with a strong corticotrophin-releasing activity. It is also known to act as an oxytocin inhibitor and can induce maternal behavior. The compound is characterized by its molecular formula C33H42N8O10S2 and a molecular weight of 774.86 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Pressinoic acid is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves anchoring the C-terminus of the peptide chain to an insoluble resin support via a linker. The peptide chain is then assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of Nα-amine protection) using orthogonal protection strategies for Nα-amino group and reactive side chains .
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to facilitate the synthesis of the desired peptide sequence efficiently. The use of pseudo first-order kinetics in SPPS ensures quantitative reactions (>99.5%) due to the efficient removal of excess reagents and by-products through filtration and washing .
Chemical Reactions Analysis
Types of Reactions
Boc-Pressinoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and activity.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized peptide with disulfide bonds, and reduced peptide with free thiol groups .
Scientific Research Applications
Boc-Pressinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and as a building block for more complex peptides.
Biology: The compound is studied for its role in corticotrophin-releasing activity and its inhibitory effects on oxytocin.
Medicine: Research focuses on its potential therapeutic applications in regulating stress responses and maternal behavior.
Industry: this compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Mechanism of Action
Boc-Pressinoic acid exerts its effects by interacting with specific molecular targets and pathways. It binds to corticotrophin-releasing hormone receptors, leading to the release of corticotrophin. Additionally, it inhibits oxytocin receptors, thereby modulating maternal behavior. The compound’s activity is mediated through the formation of disulfide bonds, which are essential for its biological function .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A peptide hormone that plays a role in social bonding, sexual reproduction, and childbirth.
Vasopressin: A peptide hormone that regulates water retention in the body and increases blood pressure.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Uniqueness
Boc-Pressinoic acid is unique due to its dual activity as a corticotrophin-releasing agent and an oxytocin inhibitor. This dual functionality makes it a valuable tool in studying the interplay between stress responses and social behaviors.
Properties
Molecular Formula |
C38H50N8O12S2 |
---|---|
Molecular Weight |
875.0 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C38H50N8O12S2/c1-38(2,3)58-37(57)46-27-18-59-60-19-28(36(55)56)45-34(53)26(17-30(40)49)44-31(50)23(13-14-29(39)48)41-32(51)24(15-20-7-5-4-6-8-20)42-33(52)25(43-35(27)54)16-21-9-11-22(47)12-10-21/h4-12,23-28,47H,13-19H2,1-3H3,(H2,39,48)(H2,40,49)(H,41,51)(H,42,52)(H,43,54)(H,44,50)(H,45,53)(H,46,57)(H,55,56)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
LOBKXYXXHBUTFJ-QUQVWLGBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.